molecular formula C27H24FNO3S B2425607 Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate CAS No. 932302-20-0

Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate

Cat. No. B2425607
CAS RN: 932302-20-0
M. Wt: 461.55
InChI Key: BBLSYAZMWLAFJF-UHFFFAOYSA-N
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Description

Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C27H24FNO3S and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has explored the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds, focusing on their cytotoxic activities against different cancer cell lines. For instance, the synthesis and evaluation of carboxamide derivatives have demonstrated potent cytotoxic properties, with some compounds exhibiting inhibitory properties at nanomolar concentrations against murine leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines (Deady et al., 2003).

Antimycobacterial Properties

Quinoline derivatives have been evaluated for their antimycobacterial properties. A study on Pyrrolo[1,2-a]quinoline derivatives showed significant anti-tubercular activities against both standard and multidrug-resistant strains of Mycobacterium tuberculosis. These compounds have also been subjected to molecular docking studies to understand their binding affinities and interactions with target proteins, highlighting their potential as anti-TB agents (Venugopala et al., 2020).

Fluorescence and Optical Properties

Quinoline derivatives are also investigated for their fluorescence and optical properties, making them useful in biochemistry and medicine for studying various biological systems. The synthesis of new quinoline derivatives aimed at creating more sensitive and selective compounds for these applications is an ongoing area of research (Aleksanyan & Hambardzumyan, 2013).

Pharmacokinetic and Molecular Docking Studies

Further research has involved the pharmacokinetic and molecular docking studies of quinoline derivatives, evaluating their drug-likeness and potential as therapeutic agents. These studies aim to predict how these compounds interact with biological systems, contributing to the development of new drugs (Kovalenko et al., 2020).

Synthetic Routes and Methodologies

The development of novel synthetic routes and methodologies for constructing quinoline-2-carboxylate derivatives is a significant area of application. Innovations in this field aim to improve the efficiency and scalability of synthesizing these compounds, which are important in various drug compounds and as ligands in metal-catalyzed reactions (Wang et al., 2018).

properties

IUPAC Name

methyl 4-[(2,4-dimethylphenyl)methoxy]-2-[(4-fluorophenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO3S/c1-17-8-11-20(18(2)14-17)15-32-25-22-6-4-5-7-23(22)29-26(24(25)27(30)31-3)33-16-19-9-12-21(28)13-10-19/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLSYAZMWLAFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COC2=C(C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2,4-dimethylbenzyl)oxy)-2-((4-fluorobenzyl)thio)quinoline-3-carboxylate

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